

Structural Elucidation and Synthetic Utility of C₁₀H₁₃BrO Isomers: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene

CAS No.: 83037-99-4

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Executive Summary

The molecular formula C₁₀H₁₃BrO represents a diverse chemical space of halogenated organic compounds. With a Degree of Unsaturation (DoU) of 4, the formula strongly dictates the presence of an aromatic benzene ring. The remaining atoms (four carbons, eight hydrogens, one bromine, and one oxygen) can be arranged into various structural isomers, predominantly brominated alkyl phenols and brominated aryl ethers.

This whitepaper provides an in-depth analysis of the IUPAC nomenclature, physicochemical profiling, and synthetic methodologies for two heavily utilized C₁₀H₁₃BrO isomers in medicinal chemistry and drug development: 2-Bromo-4-tert-butylphenol and [(3-Bromopropoxy)methyl]benzene (commonly known as benzyl 3-bromopropyl ether).

Structural Elucidation & IUPAC Nomenclature

To systematically map the C₁₀H₁₃BrO isomer space, we first calculate the Degree of Unsaturation (DoU) to validate the structural core:

A DoU of 4 confirms a mononuclear aromatic system. The functional divergence of these isomers depends entirely on the regiochemistry of the substituents.

Isomer A: 2-Bromo-4-tert-butylphenol[1]

This isomer is a highly functionalized phenol used extensively as a biocide intermediate and an aryl coupling building block[1].

- Parent Structure: The hydroxyl (-OH) group takes highest priority, designating the parent molecule as "phenol".
- Numbering: The carbon bonded to the -OH group is designated as C1. Numbering proceeds around the ring to assign the lowest possible locants to the substituents.
- Substituents: A bromine atom is located at C2, and a tert-butyl group (systematically named 1,1-dimethylethyl) is located at C4.
- IUPAC Name: 2-bromo-4-(1,1-dimethylethyl)phenol (Standard IUPAC: 2-Bromo-4-tert-butylphenol)[2].

Isomer B: [(3-Bromopropoxy)methyl]benzene[3]

This isomer is a bifunctional alkylating agent critical in the total synthesis of complex molecules like zincophorin and PAP-7.

- Parent Structure: Using substitutive nomenclature, the benzene ring is treated as the parent hydride.
- Substituents: The benzene ring is substituted by a methyl group, which in turn is attached to an oxygen atom linked to a 3-bromopropyl chain.
- IUPAC Name: [(3-bromopropoxy)methyl]benzene[3]. In functional class nomenclature, it is widely recognized as benzyl 3-bromopropyl ether[4].

Physicochemical Profiling

The structural differences between the phenolic and ether isomers result in distinct physicochemical properties, dictating their handling and application in synthesis.

Property	2-Bromo-4-tert-butylphenol[2]	[(3-Bromopropoxy)methyl]benzene[4]
IUPAC Name	2-bromo-4-(1,1-dimethylethyl)phenol	[(3-bromopropoxy)methyl]benzene
CAS Number	2198-66-5	54314-84-0
Molecular Weight	229.11 g/mol	229.11 g/mol
Physical State	White crystalline solid / clear liquid	Colorless to pale yellow liquid
Boiling Point	~113 °C at 9 mmHg	130-132 °C at 8 mmHg
Density	N/A	1.298 g/mL at 25 °C
Primary Utility	Aryl coupling, biocide intermediate	Alkylating agent, linker synthesis

Synthetic Methodologies & Mechanistic Pathways

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, emphasizing the causality behind specific reagent choices and environmental controls.

Protocol 1: Regioselective Electrophilic Bromination

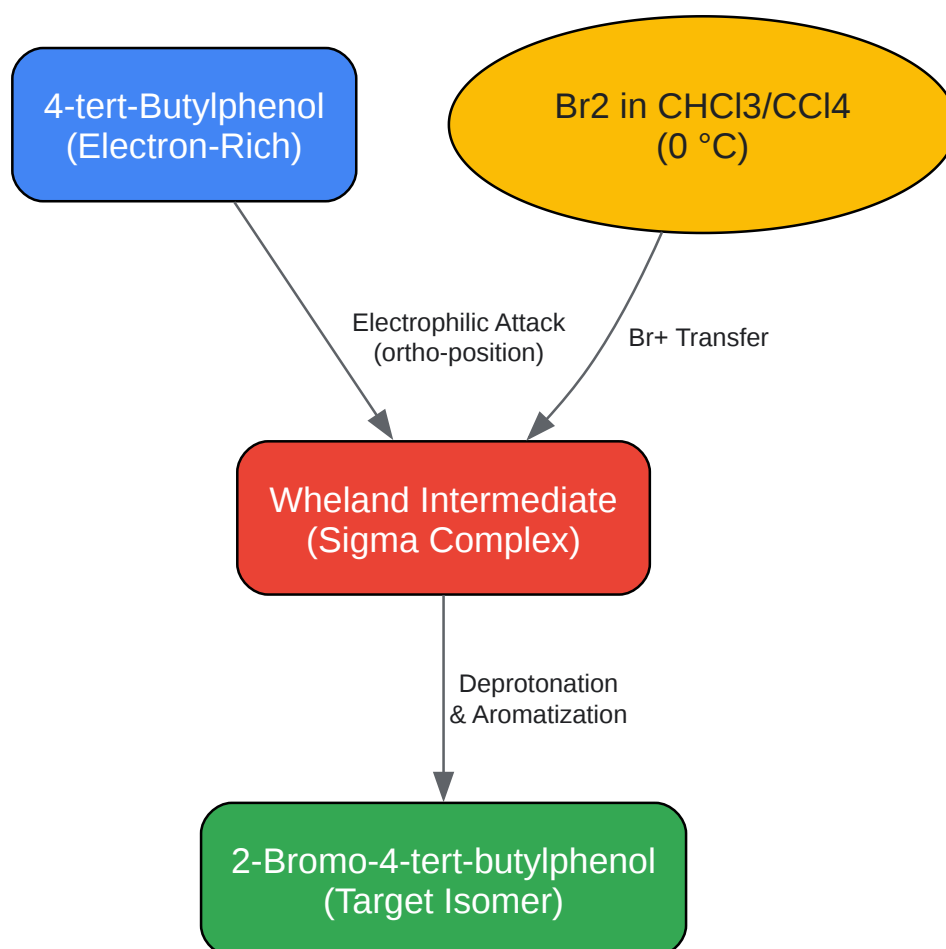
Target: 2-Bromo-4-tert-butylphenol[5]

Methodology & Causality:

- Solvent Matrix Preparation: Dissolve 1.0 equivalent of 4-tert-butylphenol in a 1:1 (v/v) mixture of anhydrous chloroform and carbon tetrachloride. Causality: Non-polar, non-coordinating halogenated solvents stabilize the transient bromine complex and suppress solvent-mediated side reactions[5].
- Thermal Control: Chill the reaction vessel to 0 °C under a nitrogen atmosphere. Causality: Low temperatures kinetically favor mono-bromination at the sterically less hindered ortho-

position (relative to the bulky tert-butyl group) and prevent over-oxidation or dibromination[5].

- Reagent Addition: Add 1.05 equivalents of Br₂ in chloroform dropwise over 2 hours.
- Quenching: Dilute with dichloromethane and wash aggressively with 1% aqueous sodium thiosulfate (Na₂S₂O₃). Causality: Thiosulfate acts as a reducing agent, instantly converting unreacted, highly reactive Br₂ into inert, water-soluble bromide salts, halting the reaction precisely[5].
- Isolation: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the target isomer.



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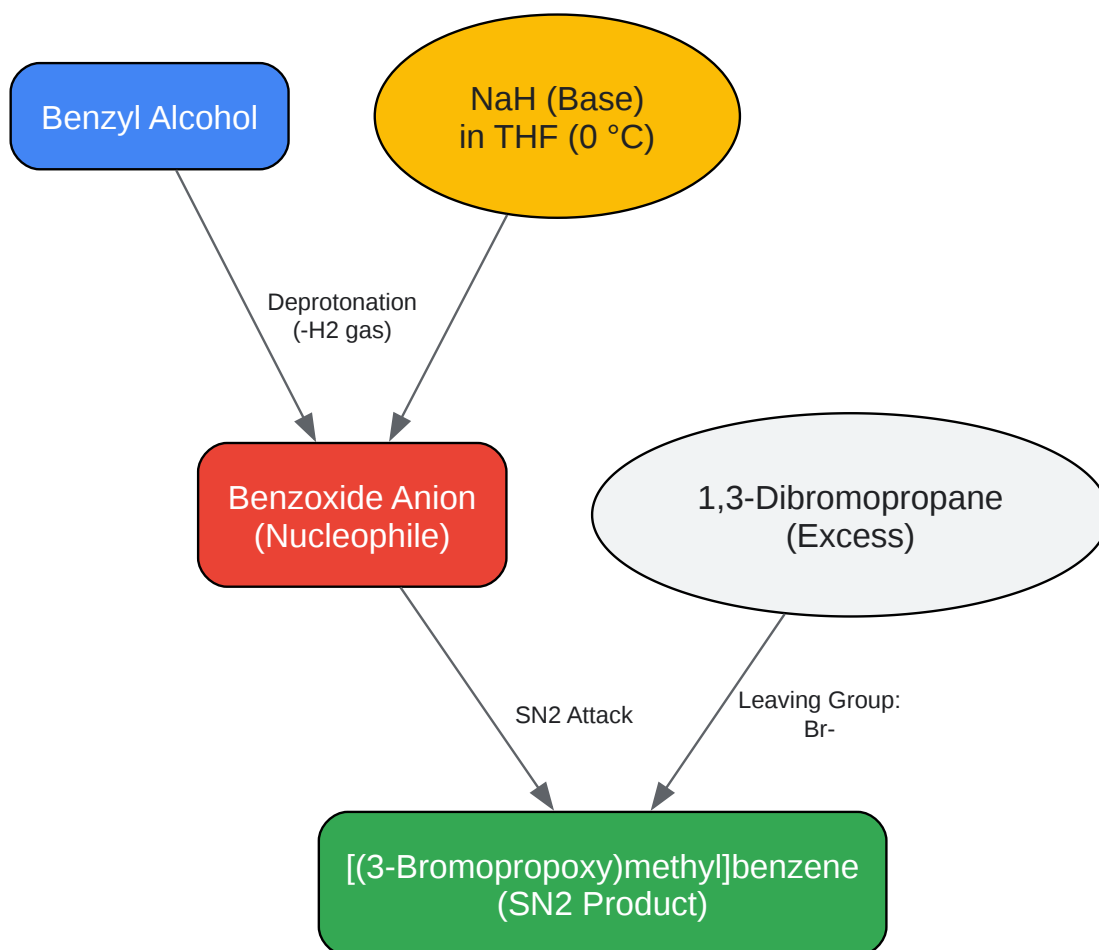
Mechanistic pathway for the regioselective electrophilic bromination of 4-tert-butylphenol.

Protocol 2: Williamson Etherification

Target: [(3-Bromopropoxy)methyl]benzene (Benzyl 3-bromopropyl ether)

Methodology & Causality:

- **Deprotonation:** Suspend 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous THF at 0 °C. Slowly add 1.0 equivalent of benzyl alcohol. Causality: NaH ensures complete, irreversible deprotonation (driven by the evolution of H₂ gas), generating a highly nucleophilic benzoxy anion.
- **Electrophilic Alkylation:** Transfer the benzoxy solution dropwise into a reaction flask containing 3.0 to 5.0 equivalents of 1,3-dibromopropane at room temperature. Causality: The use of a vast molar excess of the dihalide is the most critical step. Statistically, this ensures the incoming nucleophile encounters a pristine dihalide molecule, thereby completely suppressing the formation of the symmetrical 1,3-bis(benzyloxy)propane byproduct.
- **Workup:** Carefully quench the reaction with cold water to destroy unreacted NaH. Extract with diethyl ether.
- **Purification:** Remove the excess 1,3-dibromopropane via vacuum distillation, followed by silica gel chromatography to isolate the pure mono-alkylated ether.



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SN2 mechanism for the synthesis of [(3-bromopropoxy)methyl]benzene via Williamson etherification.

Applications in Drug Development

The structural topology of C₁₀H₁₃BrO isomers dictates their role in medicinal chemistry:

- Phenolic Isomers (2-Bromo-4-tert-butylphenol): The presence of the bulky tert-butyl group provides immense steric shielding, making this compound an ideal precursor for synthesizing sterically hindered bi-aryl ligands via Suzuki-Miyaura cross-coupling. It is also utilized in the synthesis of specialized industrial biocides[1].
- Ether Isomers ([[(3-Bromopropoxy)methyl]benzene): This compound acts as a premium bifunctional linker. The benzyl ether serves as a robust protecting group for the terminal

oxygen, while the primary alkyl bromide is primed for nucleophilic displacement. It is heavily cited in the total synthesis of the ionophore antibiotic zincophorin and the neurotoxin (+)-anatoxin-a.

References

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- To cite this document: BenchChem. [Structural Elucidation and Synthetic Utility of C₁₀H₁₃BrO Isomers: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b371569/docs#structural-elucidation-and-synthetic-utility-of-c-h-bro-isomers-a-technical-guide>]

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